molecular formula C18H18N2O3 B5291683 isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate

isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate

Cat. No. B5291683
M. Wt: 310.3 g/mol
InChI Key: RZWAQNBAPPEWKV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate, also known as IBPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPA belongs to the class of acrylate derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate is not yet fully understood. However, studies have shown that isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate exerts its therapeutic effects by modulating various signaling pathways. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has also been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to have various biochemical and physiological effects. Studies have shown that isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has also been reported to induce apoptosis in cancer cells and inhibit viral replication. In addition, isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate is also stable under normal laboratory conditions and can be easily stored. However, isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate can be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate. Further studies are needed to fully understand the mechanism of action of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate and its potential therapeutic applications. Studies are also needed to optimize the synthesis of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate and improve its solubility in water. In addition, studies are needed to investigate the potential side effects of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate and its toxicity in vivo. Overall, the study of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been reported using different methods. One of the most common methods involves the reaction of 3-pyridinecarbonitrile with benzoyl chloride in the presence of triethylamine to form 3-(benzoylamino)pyridine. This intermediate is then reacted with isopropyl acrylate in the presence of a catalyst to form isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

Isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has been found to have potential therapeutic applications in various fields of scientific research. It has been reported to have anti-inflammatory, anticancer, and antiviral properties. isopropyl 2-(benzoylamino)-3-(3-pyridinyl)acrylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

propan-2-yl (E)-2-benzamido-3-pyridin-3-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(2)23-18(22)16(11-14-7-6-10-19-12-14)20-17(21)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,20,21)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWAQNBAPPEWKV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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